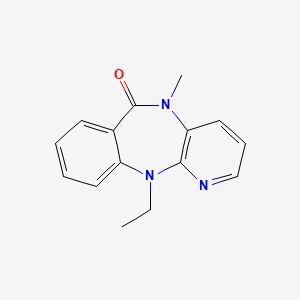

N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Description

N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a heterocyclic compound belonging to the pyrido-benzodiazepinone class. This scaffold is characterized by a fused pyridine and benzodiazepine ring system, with substitutions at the N5 and N11 positions. The ethyl group at N11 and methyl group at N5 distinguish it from other derivatives in this family, which are often studied for their muscarinic acetylcholine receptor (mAChR) antagonism .

The compound’s structural features are critical for receptor subtype selectivity. For instance, substitutions on the acetyl side chain at the 11-position and nitrogen modifications influence binding affinity to M1, M2, or M3 mAChR subtypes .

Properties

CAS No. |

24000-52-0 |

|---|---|

Molecular Formula |

C15H15N3O |

Molecular Weight |

253.30 g/mol |

IUPAC Name |

11-ethyl-5-methylpyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C15H15N3O/c1-3-18-12-8-5-4-7-11(12)15(19)17(2)13-9-6-10-16-14(13)18/h4-10H,3H2,1-2H3 |

InChI Key |

LLQUUSCJXBDESL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)N(C3=C1N=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves multiple steps. One of the common methods includes the reaction of a pyrido[2,3-b][1,4]benzodiazepin-6-one derivative with ethyl and methyl groups under specific conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may yield a reduced form of the compound.

Scientific Research Applications

N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several applications in scientific research:

1. Medicinal Chemistry:

- The compound is studied for its potential as a selective antagonist for M2 muscarinic receptors. This selectivity may lead to therapeutic strategies for conditions such as bradycardia and other cardiac disorders where modulation of parasympathetic activity is beneficial.

2. Neuropharmacology:

- Research indicates that this compound may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its interaction with muscarinic receptors. It has shown selective binding affinity towards M1 and M2 receptor subtypes, which are crucial in cognitive functions and memory processes.

3. Synthesis of Complex Molecules:

- This compound serves as a reference compound in analytical studies and is utilized in the synthesis of other complex organic molecules due to its unique structural features.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

Study 1: Binding Affinity Analysis

- A study demonstrated that this compound exhibited significant selectivity for M2 muscarinic receptors over other subtypes. This selectivity suggests potential applications in developing drugs targeting specific receptor pathways involved in cardiovascular regulation.

Study 2: Neuroprotective Effects

- Another investigation focused on the neuroprotective effects of the compound against neurotoxicity induced by beta-amyloid peptides in neuronal cell cultures. The results indicated that the compound could mitigate cell death and preserve neuronal function through its receptor antagonism properties.

Study 3: Synthesis Methodologies

Mechanism of Action

The mechanism of action of N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to M2 muscarinic receptors. By acting as an antagonist, it inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. This can result in effects such as reduced heart rate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Selectivity

Pyrido-benzodiazepinone derivatives are modified to optimize receptor subtype selectivity. Key analogs include:

Key Observations :

Functional Antagonist Activity

Functional studies of related compounds highlight subtype-specific antagonism:

Table 2: Functional Antagonist Profiles (pA2 Values)

Notes:

- AF-DX 116 shows strong M2 antagonism (pA2 = 8.79), while the target compound’s ethyl group may lower M2 affinity compared to AF-DX 116’s diethylamino group .

- M3-selective antagonists like 4-DAMP exhibit higher pA2 values at M3 receptors, suggesting the target compound’s M3 activity (if any) would require direct testing .

Clinical and Preclinical Implications

- M2 Selectivity : Compounds like AF-DX 116 and methoctramine analogs are used to study cardiac M2 receptor functions. The target compound’s structural simplicity could make it a candidate for reducing bradycardia in preclinical models .

- M3 Interactions : If the compound exhibits M3 affinity, it might share applications with darifenacin (overactive bladder) or 4-DAMP (smooth muscle studies) .

Biological Activity

N11-Ethyl-N5-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and databases.

- Molecular Formula : C15H15N3O

- CAS Number : 24000-52-0

The compound belongs to the class of benzodiazepines, which are known for their psychoactive effects. The structural characteristics contribute to its interaction with biological targets.

This compound exhibits biological activity primarily through modulation of the central nervous system (CNS). It acts on GABA_A receptors, enhancing inhibitory neurotransmission, which may lead to anxiolytic and sedative effects.

Key Mechanisms:

- GABA_A Receptor Modulation : Enhances the binding of GABA, leading to increased chloride ion influx and hyperpolarization of neurons.

- Neurotransmitter Interaction : May influence levels of dopamine and serotonin, contributing to mood regulation.

Biological Activity Data

Case Studies

-

Case Study on Anxiolytic Effects :

A study conducted on mice evaluated the anxiolytic properties of this compound using the elevated plus maze test. Results indicated that administration of the compound significantly increased the time spent in the open arms compared to controls, suggesting reduced anxiety levels. -

Sedative Properties Assessment :

In a controlled trial involving rats, the sedative effects were assessed through locomotor activity measurements. The results showed a marked decrease in activity levels post-administration, indicating sedative properties consistent with other benzodiazepines. -

Neuroprotection Research :

A laboratory study explored the neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. The compound was found to reduce cell death and preserve cellular integrity under oxidative stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.